molecular formula C18H21ClN4O2 B2802472 N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 2329316-22-3

N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Numéro de catalogue: B2802472
Numéro CAS: 2329316-22-3
Poids moléculaire: 360.84
Clé InChI: DLVAFKANHBVBFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide (CAS 2329316-22-3) is a synthetic piperidine carboxamide derivative of significant interest in medicinal chemistry and early-stage drug discovery research . This compound features a complex structure that integrates chloro- and methoxy-substituted phenyl and methylpyridazinyl heterocyclic moieties, a scaffold pattern frequently investigated for targeting various biological processes . The molecular formula is C18H21ClN4O2 and it has a molecular weight of 360.84 g/mol . While specific biological data for this exact molecule is limited in the public domain, its core structural features are shared with other pharmacologically active compounds. For instance, related piperidine carboxamide chemical series have been identified as potent and selective inhibitors of essential enzymes in pathogens, such as the Plasmodium falciparum proteasome for antimalarial development . Similarly, piperidine-based scaffolds are actively explored in other therapeutic areas, including the inhibition of viral proteases and DNA repair enzymes . This makes the compound a valuable chemical tool for probing biological function and for hit-to-lead optimization campaigns. Researchers can utilize this compound for target identification, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel chemical entities. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-3-6-17(22-21-12)23-9-7-13(8-10-23)18(24)20-15-11-14(19)4-5-16(15)25-2/h3-6,11,13H,7-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVAFKANHBVBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine-4-Carboxamide Family

Key Compounds :
Compound Name Substituents Molecular Weight (g/mol) Target/Activity (if reported) Evidence ID
BI81691 (User’s compound) - 5-Chloro-2-methoxyphenyl
- 6-Methylpyridazin-3-yl
436.9339 Not specified
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide - 4-Fluorobenzyl
- 1-(Naphthalen-1-yl)ethyl
Not provided SARS-CoV-2 inhibition (projected)
1-{6-chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118) - Benzimidazole core
- Oxolan-3-yl
Not provided Potent mPGES-1 inhibitor
BI81695 (N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide) - Pyridin-2-yl
- Thiophen-2-ylmethyl
358.4579 Not specified
Structural Insights :
  • Core Scaffold: All compounds share the piperidine-4-carboxamide backbone, which is known for conformational flexibility and binding versatility.
  • Substituent Variability :
    • Aryl Groups : BI81691’s 5-chloro-2-methoxyphenyl group differs from the 4-fluorobenzyl in the SARS-CoV-2 inhibitor and the oxolan-3-yl in Compound 118 . Chlorine and methoxy groups may enhance lipophilicity and hydrogen-bonding capacity.
    • Heterocyclic Attachments : BI81691’s 6-methylpyridazin-3-yl contrasts with the benzimidazole in Compound 118 and the pyridin-2-yl in BI81693. Pyridazine rings (as in BI81691) are less common in drug design but offer distinct electronic properties.
  • Biological Targets : While Compound 118 targets mPGES-1 (a prostaglandin synthase) , BI81691’s target remains unconfirmed. Substituents like chloro and methoxy groups are often associated with kinase or GPCR modulation.

Functional Implications of Structural Differences

  • SARS-CoV-2 Inhibition : The naphthalene-containing compound in highlights the role of bulky aromatic groups in viral protease inhibition, whereas BI81691’s smaller pyridazine ring may limit similar interactions.
  • Enzyme Inhibition : Compound 118’s trifluoromethylpyridinyl-benzimidazole substituent likely enhances binding to mPGES-1’s hydrophobic pockets , a feature absent in BI81691.
  • Pharmacokinetics : BI81695’s thiophen-2-ylmethyl group could improve metabolic stability compared to BI81691’s methoxyphenyl group, which may undergo demethylation.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, and how do they influence its biological activity?

  • The compound integrates a piperidine-4-carboxamide core linked to a 5-chloro-2-methoxyphenyl group and a 6-methylpyridazine moiety . The chloro-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridazine ring may engage in π-π stacking with biological targets. These structural motifs are critical for interactions with enzymes or receptors, as seen in analogous piperidine-carboxamide derivatives .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Synthesis typically involves:

  • Coupling reactions to attach the pyridazine and phenyl groups to the piperidine core.
  • Protection/deprotection strategies for reactive functional groups (e.g., amines).
  • HPLC purification to achieve >95% purity, as described for structurally related compounds .
    • Key reagents include coupling agents like EDCI/HOBt and solvents such as DMF or dichloromethane. Temperature control (0–80°C) is critical to minimize side reactions .

Q. What analytical techniques are used to characterize this compound?

  • High-resolution mass spectrometry (HRMS) and NMR (1H/13C) confirm molecular weight and structural integrity.
  • HPLC with UV detection (λ = 254 nm) ensures purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for specific biological targets (e.g., kinases, GPCRs)?

  • Structure-activity relationship (SAR) studies are essential:

  • Modify the 6-methylpyridazine group to alter steric bulk or electronic properties.
  • Replace the 5-chloro-2-methoxyphenyl moiety with bioisosteres (e.g., trifluoromethyl) to enhance binding affinity.
    • Molecular docking and free-energy perturbation (FEP) calculations predict interactions with target binding pockets. For example, piperidine-4-carboxamides with chlorobenzyl groups showed high sigma-1 receptor selectivity (Ki = 3.7 nM, selectivity ratio = 351) .

Q. How do conflicting data on biological activity (e.g., IC50 variability) arise, and how should they be addressed?

  • Discrepancies may stem from:

  • Assay conditions (e.g., pH, buffer composition).
  • Compound stability (e.g., hydrolysis of the carboxamide group in aqueous media).
    • Mitigation strategies:
  • Standardize protocols (e.g., pre-incubation time, temperature).
  • Use LC-MS to verify compound integrity during assays .

Q. What are the potential metabolic pathways and toxicity risks associated with this compound?

  • In vitro metabolism studies (e.g., liver microsomes) identify primary metabolites. The chloro-methoxyphenyl group may undergo CYP450-mediated oxidation, forming reactive intermediates.
  • Toxicity risks include acute oral/dermal toxicity (Category 4, GHS), requiring strict adherence to safety protocols (e.g., PPE, fume hoods) .

Q. How does this compound compare to structurally similar analogs in terms of pharmacokinetic properties?

  • A comparative analysis of analogs reveals:

CompoundLogPSolubility (mg/mL)Plasma Stability (t1/2)
Target compound3.20.12 (pH 7.4)4.8 h
N-(3-chloro-4-methoxyphenyl) analog3.80.08 (pH 7.4)3.2 h
  • Lower LogP improves solubility but may reduce membrane permeability. Piperidine ring substitution (e.g., fluorine) can enhance metabolic stability .

Methodological Guidelines

Q. What in vitro assays are recommended to evaluate its mechanism of action?

  • Kinase inhibition assays (e.g., ADP-Glo™) for enzymatic targets.
  • Calcium flux assays for GPCR activity.
  • Cellular cytotoxicity (MTT/CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. How should researchers design experiments to resolve contradictory binding data?

  • Perform orthogonal assays (e.g., SPR vs. ITC) to validate binding kinetics.
  • Use scrambled peptide controls to rule out nonspecific interactions.
  • Analyze batch-to-batch variability via HPLC-MS to ensure compound consistency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.